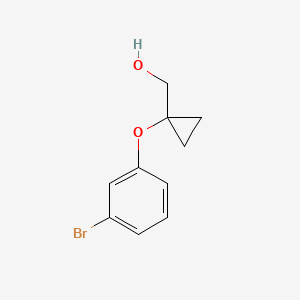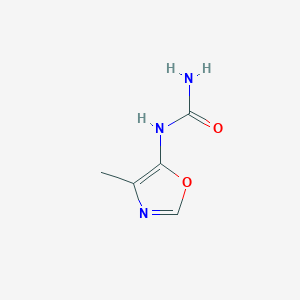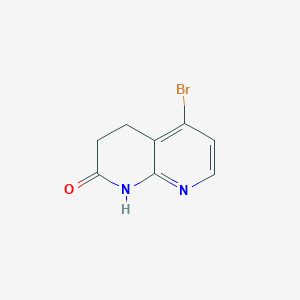
(1-(3-Bromophenoxy)cyclopropyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(3-Bromophenoxy)cyclopropyl)methanol: is an organic compound with the molecular formula C10H11BrO2 It is characterized by a cyclopropyl group attached to a methanol moiety, which is further connected to a bromophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromophenoxy)cyclopropyl)methanol typically involves the reaction of cyclopropylmethanol with 3-bromophenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- A base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction.
- The reaction mixture is heated to a specific temperature, usually around 80-100°C , for several hours.
- The product is then purified using standard techniques such as recrystallization or chromatography .
Cyclopropylmethanol: reacts with .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: (1-(3-Bromophenoxy)cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used under acidic conditions.
Reduction: Reagents such as or can be used under anhydrous conditions.
Substitution: Reagents such as or can be used under appropriate conditions.
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
(1-(3-Bromophenoxy)cyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activity. It can be used in the development of new drugs or as a probe to study biological pathways.
Medicine: Investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases or conditions.
Industry: Used in the production of specialty chemicals and intermediates. It can be used in the development of new polymers or as a component in coatings and adhesives.
作用机制
The mechanism of action of (1-(3-Bromophenoxy)cyclopropyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways. The exact mechanism of action may vary depending on the specific application and the biological system being studied.
相似化合物的比较
- (1-(4-Bromophenoxy)cyclopropyl)methanol
- (1-(3-Chlorophenoxy)cyclopropyl)methanol
- (1-(3-Methylphenoxy)cyclopropyl)methanol
Comparison: (1-(3-Bromophenoxy)cyclopropyl)methanol is unique due to the presence of the bromine atom at the 3-position of the phenoxy group. This structural feature can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and physical properties, such as solubility, stability, and reactivity. These differences can make it more suitable for certain applications or provide distinct advantages in specific research contexts.
属性
分子式 |
C10H11BrO2 |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
[1-(3-bromophenoxy)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10(7-12)4-5-10/h1-3,6,12H,4-5,7H2 |
InChI 键 |
USQULASCMWRDRY-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(CO)OC2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)

![4-[(3aR,4S,9bS)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B15232352.png)
![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)



![6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)


![[1-(3-Hydroxy-propyl)-piperidin-4-ylmethyl]-carbamicacidtert-butylester](/img/structure/B15232416.png)
